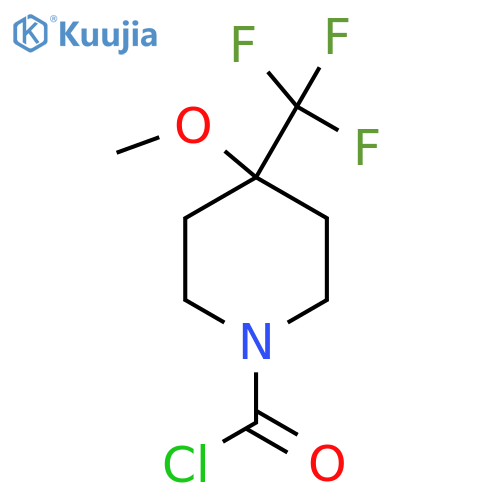

Cas no 2138036-11-8 (4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride)

2138036-11-8 structure

商品名:4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride

4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride

- 2138036-11-8

- EN300-1155309

- 4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride

-

- インチ: 1S/C8H11ClF3NO2/c1-15-7(8(10,11)12)2-4-13(5-3-7)6(9)14/h2-5H2,1H3

- InChIKey: NLKCVCUZHKEMKU-UHFFFAOYSA-N

- ほほえんだ: ClC(N1CCC(C(F)(F)F)(CC1)OC)=O

計算された属性

- せいみつぶんしりょう: 245.0430408g/mol

- どういたいしつりょう: 245.0430408g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1155309-1.0g |

4-methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride |

2138036-11-8 | 1g |

$0.0 | 2023-06-09 |

4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

2138036-11-8 (4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl chloride) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬